molecular formula C11H16N2O4 B13909606 tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate

tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate

Cat. No.: B13909606
M. Wt: 240.26 g/mol
InChI Key: FLWIHBJDFXSSFJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protective group. Its structure includes a pyridine ring substituted with a hydroxy group at position 5 and a methoxy group at position 2, with the carbamate moiety attached at position 3. This compound is part of a broader class of Boc-protected pyridine derivatives, which are widely used in medicinal chemistry and organic synthesis for their stability and versatility in protecting amine groups during multi-step reactions .

Pyridine carbamates are valued for their electronic and steric properties, which influence reactivity in cross-coupling reactions, hydrogen bonding, and interactions with biological targets.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-2-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-5-7(14)6-12-9(8)16-4/h5-6,14H,1-4H3,(H,13,15)

InChI Key

FLWIHBJDFXSSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate generally follows these key steps:

  • Starting Material: A substituted pyridine derivative bearing hydroxy and methoxy groups at defined positions, typically 5-hydroxy-2-methoxypyridin-3-amine or related precursors.
  • Protection Reaction: Introduction of the tert-butyl carbamate protecting group onto the amino or hydroxy site using di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions.
  • Reaction Conditions: Use of anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with bases like triethylamine or sodium hydride for deprotonation and activation.
  • Purification: Crystallization or chromatographic techniques to isolate the pure tert-butyl carbamate derivative.

Specific Preparation Methodology (Inferred from Related Compounds)

A patent (CN105461690A) describing the preparation of high-purity tert-butyl carbamate derivatives of pyridinyl compounds provides a relevant procedural framework, which can be adapted for this compound synthesis:

Step Description Conditions Notes
1. Dissolution Dissolve the pyridinyl amine or hydroxy precursor in anhydrous THF or methyl tetrahydrofuran under nitrogen atmosphere Temperature: -10°C to 5°C Ensures moisture-free environment
2. Base Addition Add sodium hydride slowly to deprotonate the hydroxy or amino group Temperature: -10°C to 5°C Controlled addition to avoid side reactions
3. Carbamate Introduction Dropwise addition of tert-butyl chloroformate or di-tert-butyl dicarbonate Temperature: 25°C to 60°C Reaction time: 1-3 hours
4. Workup Filter reaction mixture, add purified water, adjust pH to slightly acidic (pH 4-6) using dilute acid Cooling and stirring to promote crystallization
5. Purification Crystallize from isopropyl ether and n-heptane mixture, followed by suction filtration and drying Dry under vacuum Yields high-purity product

This method emphasizes mild reaction temperatures, inert atmosphere, and careful pH control to maximize yield and purity.

Experimental Data and Research Outcomes

Although direct experimental data for this compound is sparse, analogous compounds show:

Parameter Value Source/Notes
Yield Approximately 70-80% Based on related tert-butyl carbamate derivatives
Solubility Very soluble in organic solvents like THF, DCM; soluble in water up to ~6.5 mg/mL Data from chemical databases
Purity >98% after crystallization and filtration Verified by HPLC and NMR in similar compounds
Reaction Time 1-3 hours for carbamate formation Controlled to prevent side reactions

Summary Table of Preparation Parameters

Parameter Typical Range Comments
Solvent Anhydrous THF, methyl THF, or diethyl ether Dry solvents critical for reaction success
Base Sodium hydride (NaH) or triethylamine NaH preferred for strong deprotonation
Temperature -10 to 60°C Low temp for base addition; moderate for carbamate coupling
Reaction Time 1-3 hours Monitored to optimize yield
pH Adjustment Slightly acidic (pH 4-6) To precipitate product
Purification Crystallization from isopropyl ether/n-heptane Enhances purity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology: It serves as a precursor for the synthesis of biologically active molecules.
  • Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction: The nitro group can be reduced to an amine.
  • Substitution: The methoxy group can be substituted with other functional groups.

Biological Activities

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate has potential biological activities:

  • Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity. It has been shown to mitigate oxidative stress in various cell types by enhancing the activity of antioxidant enzymes and activating the Nrf2 pathway, similar to other phenolic compounds.
  • Antimicrobial Effects: The compound demonstrates selective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains indicate its potential as an antimicrobial agent.
  • Anticancer Activity: In vitro studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, although specific pathways remain to be fully elucidated.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of various compounds, including this compound, using DPPH and FRAP assays. The results indicated a pronounced ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.

Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The compound displayed significant antimicrobial activity with MIC values lower than those of commonly used antibiotics, indicating its promise as a novel antimicrobial agent.

Rational drug design

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy, methylcarbamate C₁₂H₁₈N₂O₄ 254.28 Methylated carbamate; increased steric bulk
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 5-bromo, 3-methoxy C₁₂H₁₇BrN₂O₃ 317.18 Bromine enhances electrophilicity; halogenated analog
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 5-methoxy C₁₂H₁₈N₂O₃ 238.28 Simplest analog; lacks hydroxy group
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate 4-iodo, 5-methoxy C₁₁H₁₅IN₂O₃ 350.16 Iodo substituent for cross-coupling potential
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core, 5-fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine derivative; distinct ring system

Stability and Hazard Considerations

The hydroxy group in the target compound may increase susceptibility to oxidation, necessitating storage under inert atmospheres .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (5-hydroxy-2-methoxypyridin-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach starts with 5-hydroxy-2-methoxypyridine, where the amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine in THF/DCM). The reaction is monitored via TLC or LC-MS to confirm Boc protection. Post-reaction, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substitution patterns on the pyridine ring and the tert-butyl carbamate group. The methoxy (-OCH3_3) and hydroxy (-OH) protons exhibit distinct shifts in 1^1H NMR (δ ~3.8 ppm for OCH3_3, δ ~9–12 ppm for OH, depending on solvent) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Confirms carbamate C=O stretching (~1680–1720 cm1^{-1}) and hydroxyl O-H stretches (~3200–3600 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a versatile intermediate in medicinal chemistry, particularly for:

  • Protease Inhibitor Synthesis : The tert-butyl carbamate group acts as a protective handle for amines in multi-step syntheses of β-secretase inhibitors .
  • Heterocyclic Functionalization : The hydroxy and methoxy groups enable regioselective modifications (e.g., alkylation, cross-coupling) to build complex heterocycles .

Advanced Research Questions

Q. How can competing reactivity of the hydroxyl group be mitigated during Boc protection?

  • Methodological Answer : To suppress undesired side reactions (e.g., oxidation or self-condensation):

  • Temporary Protection : Use silyl protecting groups (e.g., TBSCl) for the hydroxyl group before Boc protection, followed by deprotection with TBAF .
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to slow down competing pathways .
  • Selective Reagents : Employ Boc2_2O with catalytic DMAP in anhydrous DCM to enhance carbamate formation over esterification .

Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO to observe OH proton exchange broadening, confirming hydrogen bonding.
  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1^1H and 13^{13}C signals, resolving ambiguities in substitution patterns .
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use LDA or TMPMgCl·LiCl to deprotonate the C4 position (meta to methoxy), followed by electrophilic quenching (e.g., iodine, aldehydes) .
  • Cross-Coupling : Suzuki-Miyaura coupling at C3 (activated by the carbamate group) with aryl boronic acids under Pd(PPh3_3)4_4 catalysis .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electron-rich diene/dienophile pairs.
  • Transition State Modeling : Simulate reaction pathways (IRC calculations) to assess activation barriers and regioselectivity .

Q. What crystallographic tools are effective for resolving discrepancies in X-ray diffraction data?

  • Methodological Answer :

  • Software Suite : Use SHELXL for structure refinement, leveraging its robust handling of twinning and disorder .
  • Visualization Tools : Mercury software enables overlay of multiple structures to compare bond lengths/angles and validate hydrogen-bonding networks .

Q. How can stability issues in aqueous buffers be addressed for biological assays?

  • Methodological Answer :

  • Buffer Optimization : Use non-nucleophilic buffers (e.g., HEPES) at pH 6.5–7.5 to minimize hydrolysis of the carbamate group.
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .

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